[Tyr3]octreotate, also known as DOTA-(Tyr3)-octreotate, is an octapeptide that serves as a critical compound in the field of nuclear medicine, particularly for targeted radiotherapy and imaging of neuroendocrine tumors. This compound is a derivative of octreotide, which is a synthetic analog of somatostatin. The addition of the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) chelator allows for the binding of various radionuclides, enhancing its utility in medical applications such as positron emission tomography (PET) imaging and peptide receptor radionuclide therapy (PRRT) .
DOTA-(Tyr3)-octreotate is classified as a radiopharmaceutical due to its application in medical imaging and therapy. It is synthesized from the natural peptide somatostatin and has been modified to improve its binding affinity to somatostatin receptors (SSRs), which are overexpressed in many tumors, including neuroendocrine tumors . The compound has gained prominence in clinical settings for its ability to target SSRs selectively.
The synthesis of [Tyr3]octreotate involves multiple methodologies, primarily focusing on solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The most notable methods include:
These methods yield high-purity [Tyr3]octreotate suitable for subsequent radiolabeling with radionuclides like gallium-68 or lutetium-177.
The molecular formula for DOTA-(Tyr3)-octreotate is , with a molecular weight of approximately 1495.69 g/mol . The structure features an octapeptide sequence that includes key amino acids such as:
The presence of a disulfide bond between cysteine residues enhances the stability of the peptide structure, while the DOTA moiety facilitates radiolabeling.
DOTA-(Tyr3)-octreotate undergoes several chemical reactions primarily related to its radiolabeling processes. Key reactions include:
The mechanism of action for DOTA-(Tyr3)-octreotate revolves around its ability to bind selectively to somatostatin receptors on tumor cells. Upon administration, the compound binds to SSRs, particularly SSR2, facilitating internalization through endocytosis. This process allows for targeted delivery of radioactive isotopes directly into tumor cells, leading to localized radiation exposure that induces double-strand DNA breaks and ultimately results in tumor cell death .
The effectiveness of this mechanism is enhanced by the short range of beta particles emitted by lutetium-177, minimizing damage to surrounding healthy tissues.
DOTA-(Tyr3)-octreotate has significant applications in both diagnostic imaging and therapeutic interventions:
CAS No.: 6740-85-8
CAS No.: 10048-32-5
CAS No.: 53819-79-7
CAS No.:
CAS No.:
CAS No.: 951163-61-4